![molecular formula C42H26 B14214121 Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- CAS No. 825620-93-7](/img/structure/B14214121.png)
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- is a complex organic compound with the molecular formula C42H26 This compound is characterized by its unique structure, which includes two benzene rings connected by a pentadiynyl chain with diphenylmethylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- typically involves the reaction of benzene derivatives with appropriate alkynes under specific conditions. One common method involves the use of copper as a catalyst in benzene, with heating for several hours . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of organic synthesis, such as the use of catalysts and controlled reaction environments, would apply to any large-scale production efforts.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, such as boranes, which can form adducts with the compound . Other reagents may include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrocarbon derivatives.
Applications De Recherche Scientifique
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the development of new materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism by which Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution and other reaction pathways . The compound’s structure allows it to participate in various chemical reactions, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(diphenylamino)benzene: Similar in structure but with amino groups instead of diphenylmethylene groups.
1,4-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups, offering different chemical properties.
Uniqueness
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- is unique due to its specific structure, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
825620-93-7 |
|---|---|
Formule moléculaire |
C42H26 |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
1,4-bis(3-benzhydrylidenepenta-1,4-diynyl)benzene |
InChI |
InChI=1S/C42H26/c1-3-35(41(37-17-9-5-10-18-37)38-19-11-6-12-20-38)31-29-33-25-27-34(28-26-33)30-32-36(4-2)42(39-21-13-7-14-22-39)40-23-15-8-16-24-40/h1-2,5-28H |
Clé InChI |
AGNRIPFZYQUOKV-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC3=CC=C(C=C3)C#CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


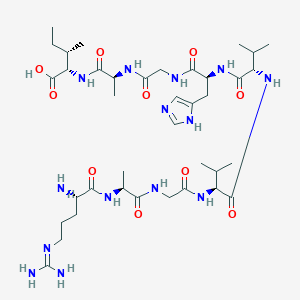
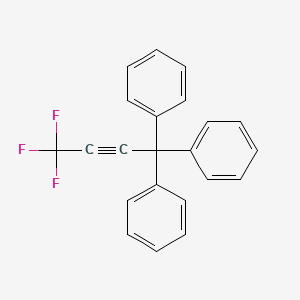
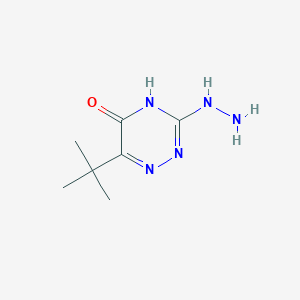

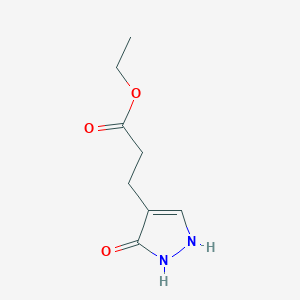
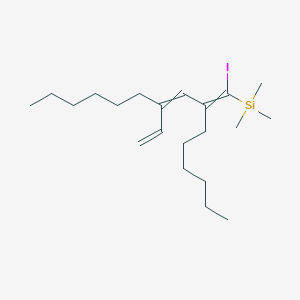

![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
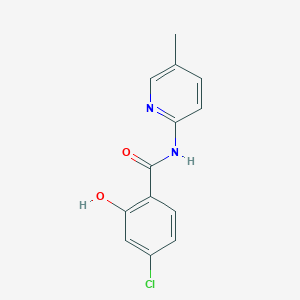
![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)

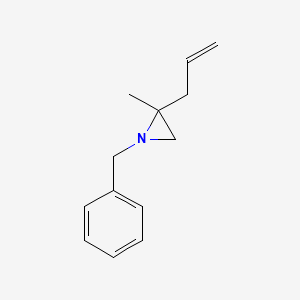
![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
